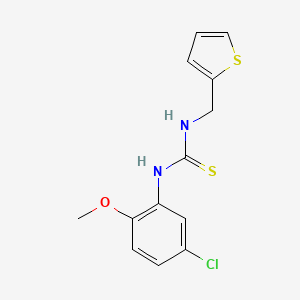

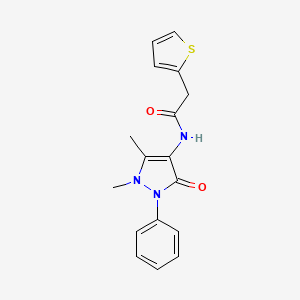

![molecular formula C15H20F3N B5786979 1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)

1-[2-(trifluoromethyl)benzyl]azocane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[2-(trifluoromethyl)benzyl]azocane, also known as TFBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of azocanes, which are organic compounds containing a nitrogen-containing heterocycle with two adjacent nitrogen atoms. TFBA has been studied for its potential applications in various fields, including drug discovery, chemical biology, and materials science.

Mechanism of Action

The mechanism of action of 1-[2-(trifluoromethyl)benzyl]azocane involves its ability to undergo a photoreaction upon exposure to ultraviolet light. The trifluoromethyl group in 1-[2-(trifluoromethyl)benzyl]azocane is highly electron-withdrawing, making the adjacent nitrogen atoms more nucleophilic. Upon irradiation, the nitrogen-nitrogen bond in 1-[2-(trifluoromethyl)benzyl]azocane is cleaved, resulting in the formation of a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H bonds, cycloaddition reactions, and crosslinking reactions.

Biochemical and Physiological Effects:

1-[2-(trifluoromethyl)benzyl]azocane has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, its use as a photolabile protecting group or crosslinker can have significant effects on biological processes, such as protein function and localization.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[2-(trifluoromethyl)benzyl]azocane is its versatility in various scientific research applications. Its photoreactivity and ability to act as a photolabile protecting group or crosslinker make it a valuable tool for studying biological processes. However, its use is limited by the need for ultraviolet light to activate its photoreactivity, which can limit its application in certain experimental conditions.

Future Directions

There are several future directions for the use of 1-[2-(trifluoromethyl)benzyl]azocane in scientific research. One potential direction is the development of new photolabile protecting groups or crosslinkers based on the 1-[2-(trifluoromethyl)benzyl]azocane scaffold. Another direction is the exploration of 1-[2-(trifluoromethyl)benzyl]azocane derivatives with different substituents on the benzene ring, which could lead to new reactivity patterns and applications. Additionally, the use of 1-[2-(trifluoromethyl)benzyl]azocane in combination with other chemical tools, such as genetically encoded photoactivatable proteins, could lead to new insights into biological processes.

Synthesis Methods

The synthesis of 1-[2-(trifluoromethyl)benzyl]azocane involves the reaction of 1,4-dibromobenzene with trifluoromethylamine in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by a diazotization reaction with sodium nitrite. The final product is obtained by reacting the diazonium salt with a secondary amine, such as piperidine.

Scientific Research Applications

1-[2-(trifluoromethyl)benzyl]azocane has been used as a versatile tool in various scientific research applications. It has been employed as a photolabile protecting group for biomolecules, such as amino acids and peptides, allowing for the precise control of biological processes. It has also been used as a photoactivatable crosslinker for studying protein-protein interactions and as a fluorescent probe for imaging cellular structures.

properties

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]azocane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N/c16-15(17,18)14-9-5-4-8-13(14)12-19-10-6-2-1-3-7-11-19/h4-5,8-9H,1-3,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYIPNSAFOCWOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[2-(Trifluoromethyl)phenyl]methyl]azocane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

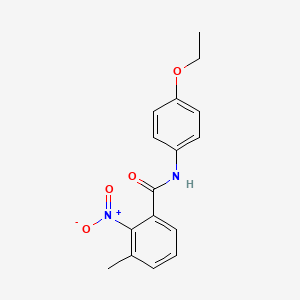

![2,6-dichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786908.png)

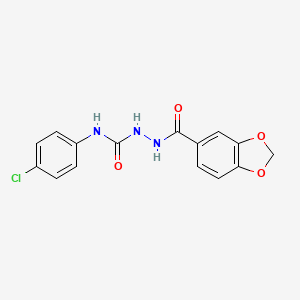

![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786921.png)

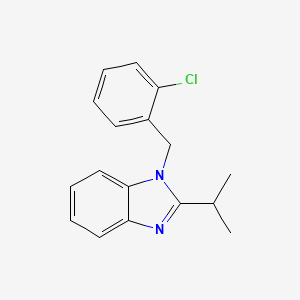

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5786922.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5786930.png)

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)

![N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5786969.png)

![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)